L-cystathionine

描述

胱氨酸是半胱氨酸从高半胱氨酸生物合成过程中的一个中间体。它是通过转硫途径产生的,并被胱氨酸γ-裂解酶转化为半胱氨酸。 这种化合物在含硫氨基酸代谢中起着至关重要的作用,并参与各种生理过程 .

准备方法

合成路线和反应条件

胱氨酸可以通过N-丁氧羰基-L-叔亮氨酸丁酯(源自L-胱氨酸)的硫烷基化合成,N-丁氧羰基-L-叔亮氨酸丁酯与叔丁氧羰基氨基-4-碘丁酸叔丁酯(源自L-天冬氨酸)反应。 这种方法涉及保护基团,在温和条件下一步脱保护,得到高纯度的胱氨酸 .

工业生产方法

胱氨酸的工业生产通常涉及发酵过程。 微生物通过转硫途径生产胱氨酸,其中高半胱氨酸和丝氨酸在胱氨酸β-合成酶的作用下转化为胱氨酸 .

化学反应分析

反应类型

胱氨酸经历几种类型的化学反应,包括:

氧化: 胱氨酸可以被氧化生成半胱氨酸亚磺酸。

还原: 它可以被还原生成半胱氨酸。

常用试剂和条件

氧化: 过氧化氢或其他氧化剂。

还原: 还原剂如硼氢化钠。

取代: 各种亲核试剂可以在温和条件下使用.

主要生成产物

氧化: 半胱氨酸亚磺酸。

还原: 半胱氨酸。

取代: 各种取代的胱氨酸衍生物.

科学研究应用

Cancer Research Applications

Proliferation of Cancer Cells

L-cystathionine has been shown to promote the proliferation of human astrocytoma cells (U373) in a time-dependent manner. In studies, the addition of this compound resulted in increased intracellular levels of L-cysteine and L-cystine, suggesting that it may enhance cellular growth by modulating thiol levels and cellular redox state. Specifically, concentrations of 0.5 mM and 1 mM this compound significantly elevated γ-cystathionase activity, which is linked to increased cell proliferation and survival mechanisms against oxidative stress .

Mechanisms of Action

The mechanisms through which this compound exerts its effects include:

- Inhibition of Apoptosis : It has been demonstrated that this compound can inhibit mitochondrial-mediated apoptosis in cancer cells by stabilizing mitochondrial membrane potential and reducing cytochrome c release into the cytoplasm .

- Reactive Oxygen Species Management : By modulating intracellular thiol levels, this compound helps in scavenging reactive oxygen species, thereby protecting cells from oxidative damage .

Cardiovascular Health

Protection Against Vascular Injury

this compound plays a critical role in cardiovascular health by antagonizing homocysteine-induced vascular injury. Studies indicate that it can significantly reduce apoptosis in human umbilical vein endothelial cells (HUVECs) exposed to homocysteine by inhibiting mitochondrial superoxide production and modulating apoptotic pathways involving Bax and Bcl-2 proteins .

Inflammatory Response Modulation

Research has shown that this compound can mitigate inflammatory responses induced by oxidized low-density lipoprotein (ox-LDL) in macrophages. It inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is crucial for the transcription of pro-inflammatory cytokines . This action suggests potential therapeutic benefits for conditions like atherosclerosis.

Oxidative Stress Mitigation

Antioxidant Properties

this compound exhibits significant antioxidant properties by reducing oxidative stress markers in various cell types. For instance, it has been shown to decrease the production of superoxide anions and enhance mitochondrial function in macrophages exposed to ox-LDL . This protective effect extends to DNA damage prevention, where this compound supplementation has been associated with reduced oxidative stress and subsequent cellular apoptosis .

Summary Table of Applications

| Application Area | Mechanisms Involved | Key Findings |

|---|---|---|

| Cancer Research | Promotes cell proliferation; inhibits apoptosis | Enhances growth of astrocytoma cells; modulates thiol levels |

| Cardiovascular Health | Antagonizes homocysteine effects; reduces inflammation | Protects endothelial cells from apoptosis; inhibits NF-κB activation |

| Oxidative Stress Mitigation | Scavenges reactive oxygen species; enhances mitochondrial function | Reduces oxidative stress markers; prevents DNA damage |

Case Studies

-

Astrocytoma Cell Study

A study investigated the effects of varying concentrations of this compound on U373 astrocytoma cells. Results indicated a significant increase in cell viability correlated with higher cystathionine concentrations over time, highlighting its potential as a growth factor in specific cancer types . -

Endothelial Cell Protection

In another study focusing on HUVECs, pretreatment with this compound significantly reduced apoptosis induced by homocysteine exposure, demonstrating its protective role against vascular injury . -

Macrophage Oxidative Stress Study

Research involving THP-1 monocytes showed that this compound supplementation led to decreased oxidative stress and DNA damage when exposed to ox-LDL, underscoring its potential therapeutic implications for cardiovascular diseases .

作用机制

胱氨酸通过其在转硫途径中的作用发挥其作用。它由胱氨酸β-合成酶从高半胱氨酸和丝氨酸合成,然后由胱氨酸γ-裂解酶裂解成半胱氨酸和α-酮丁酸。 这条途径对于调节硫氨基酸代谢和生产硫化氢(一种气体信号分子)至关重要 .

相似化合物的比较

类似化合物

半胱氨酸: 从胱氨酸产生的含硫氨基酸。

高半胱氨酸: 转硫途径中胱氨酸的前体。

蛋氨酸: 一种必需氨基酸,可以转化为高半胱氨酸.

独特性

胱氨酸在转硫途径中的中间体作用是独一无二的,它将高半胱氨酸转化为半胱氨酸。 与半胱氨酸和高半胱氨酸不同,胱氨酸不掺入蛋白质,而是作为重要的代谢中间体 .

生物活性

L-Cystathionine is a sulfur-containing amino acid that plays a crucial role in the transsulfuration pathway, serving as an intermediary in the biosynthesis of L-cysteine from methionine. Recent studies have highlighted its significant biological activities, particularly in cellular proliferation, oxidative stress modulation, and apoptosis regulation. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activity of this compound.

This compound exhibits multiple mechanisms through which it influences cellular processes:

- Cell Proliferation : Research has shown that this compound promotes the proliferation of human astrocytoma U373 cells. The addition of cystathionine to cell cultures increased intracellular levels of L-cysteine and altered the GSH/GSSG ratio, contributing to enhanced cell growth over time .

- Oxidative Stress Inhibition : this compound has been shown to inhibit oxidative stress induced by oxidized low-density lipoprotein (ox-LDL) in human macrophages. It reduces mitochondrial superoxide generation and maintains mitochondrial membrane potential, which are critical for cell survival .

- Apoptosis Regulation : The compound has protective effects against apoptosis triggered by ox-LDL. It inhibits the release of cytochrome c from mitochondria and suppresses caspase activation, thereby reducing cell death in macrophages .

Table: Summary of Biological Activities

Case Studies

- Astrocytoma Cell Study :

- Macrophage Apoptosis Study :

- Oxidative Stress and DNA Damage Study :

Discussion

The biological activities of this compound underscore its potential therapeutic applications, particularly in conditions associated with oxidative stress and cellular proliferation abnormalities. Its ability to modulate key pathways involved in cancer cell growth and macrophage apoptosis positions it as a compound worthy of further investigation.

Future research should focus on elucidating the precise molecular mechanisms through which this compound exerts its effects, as well as exploring its potential as a therapeutic agent in clinical settings related to cancer and cardiovascular diseases.

属性

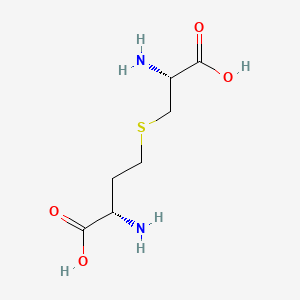

IUPAC Name |

(2S)-2-amino-4-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRYLPWNYFXEMH-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(C(=O)O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CSC[C@@H](C(=O)O)N)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20971384 | |

| Record name | S-(2-Amino-2-carboxyethyl)homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Cystathionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Cystathionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

22 mg/mL | |

| Record name | L-Cystathionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56-88-2 | |

| Record name | Cystathionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Cystathionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Amino-2-carboxyethyl)homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-S-(2-amino-2-carboxyethyl)-L-homocysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTATHIONINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/375YFJ481O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Cystathionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

312 °C | |

| Record name | L-Cystathionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。